molecular formula C16H19NO4S B3154140 N-[2-(3,4-dimethoxyphenyl)ethyl]benzenesulfonamide CAS No. 77199-00-9

N-[2-(3,4-dimethoxyphenyl)ethyl]benzenesulfonamide

Cat. No.: B3154140
CAS No.: 77199-00-9
M. Wt: 321.4 g/mol
InChI Key: SIKXOAQIYJWILF-UHFFFAOYSA-N
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Description

N-[2-(3,4-Dimethoxyphenyl)ethyl]benzenesulfonamide is a sulfonamide derivative characterized by a benzenesulfonamide core linked to a 3,4-dimethoxyphenethyl group. Its structure has been crystallographically confirmed, with key features including a planar sulfonamide group and a flexible ethyl chain connecting the aromatic moieties . The compound is synthesized via nucleophilic substitution reactions, typically involving benzenesulfonyl chloride and substituted amines under basic conditions .

Properties

IUPAC Name

N-[2-(3,4-dimethoxyphenyl)ethyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19NO4S/c1-20-15-9-8-13(12-16(15)21-2)10-11-17-22(18,19)14-6-4-3-5-7-14/h3-9,12,17H,10-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIKXOAQIYJWILF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CCNS(=O)(=O)C2=CC=CC=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201229700
Record name N-[2-(3,4-Dimethoxyphenyl)ethyl]benzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201229700
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

321.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

77199-00-9
Record name N-[2-(3,4-Dimethoxyphenyl)ethyl]benzenesulfonamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=77199-00-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-[2-(3,4-Dimethoxyphenyl)ethyl]benzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201229700
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(3,4-dimethoxyphenyl)ethyl]benzenesulfonamide typically involves the reaction of 3,4-dimethoxyphenethylamine with benzenesulfonyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with a base like triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[2-(3,4-dimethoxyphenyl)ethyl]benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding quinones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce amines.

Scientific Research Applications

N-[2-(3,4-dimethoxyphenyl)ethyl]benzenesulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[2-(3,4-dimethoxyphenyl)ethyl]benzenesulfonamide involves its interaction with molecular targets such as enzymes. For instance, it can inhibit carbonic anhydrase IX, an enzyme overexpressed in certain cancer cells, leading to reduced cell proliferation and increased apoptosis . The compound binds to the active site of the enzyme, blocking its activity and disrupting cellular processes.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Physicochemical Properties

The compound’s analogs differ primarily in substituents on the aromatic rings or the sulfonamide nitrogen. Key examples from the literature include:

Compound Name Key Structural Features Melting Point (°C) Synthesis Yield (%) Ref.
N-[2-(3,4-Dimethoxyphenyl)ethyl]benzenesulfonamide 3,4-Dimethoxyphenethyl, unmodified benzene Not reported Not reported
4-(2-(2-((2-(2-(1-(3,4-Dimethoxyphenyl)ethylidene)hydrazinyl)-2-oxoethyl)thio)-4-oxoquinazolin-3(4H)-yl)ethyl)benzenesulfonamide (19) Quinazolinone core, hydrazinyl-thioether linker Not reported Not reported
4-Methyl-N-(2-(3,4-dimethoxyphenyl)ethyl)benzenesulfonamide 4-Methylbenzenesulfonamide Not reported Not reported
N-(2,3-Dimethylphenyl)benzenesulfonamide 2,3-Dimethylphenyl group Not reported 75–90%
  • Quinazolinone-containing analogs (e.g., compound 19) exhibit rigid heterocyclic cores, which may improve binding affinity to enzyme active sites but reduce synthetic yields compared to simpler sulfonamides .
2.2.1. Enzyme Inhibition
  • Carbonic Anhydrase Inhibition: Schiff base derivatives of benzenesulfonamide (e.g., compounds 13–15, 19–21) show potent carbonic anhydrase inhibition, with IC₅₀ values in the nanomolar range. The 3,4-dimethoxyphenyl group in compound 19 enhances selectivity due to its electron-donating methoxy groups, which stabilize enzyme-ligand interactions .
  • However, this compound’s complex structure contrasts with the simpler benzenesulfonamide scaffold of the target molecule .
2.2.2. Antimicrobial Activity
  • N-(2,3-Dimethylphenyl)benzenesulfonamide derivatives exhibit moderate antibacterial activity against Staphylococcus aureus and Escherichia coli, with MIC values ranging from 32–64 µg/mL. The 3,4-dimethoxy substitution in the target compound may enhance activity against Gram-positive bacteria due to improved lipophilicity .

Key Research Findings

Property/Aspect This compound Quinazolinone Analogs (e.g., 19 ) N-(2,3-Dimethylphenyl)benzenesulfonamide
Structural Complexity Low High Low
Enzyme Inhibition Moderate (carbonic anhydrase) High (carbonic anhydrase) Not reported
Antimicrobial Activity Likely moderate (inferred from analogs) Not reported Moderate
Synthetic Yield Not reported 85–89% 75–90%

Biological Activity

N-[2-(3,4-dimethoxyphenyl)ethyl]benzenesulfonamide, also known as LASSBio-965, is a compound that has garnered attention for its diverse biological activities. This article explores its mechanisms of action, biological evaluations, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

This compound features a sulfonamide group attached to a phenyl ring with methoxy substitutions. Its structure suggests potential interactions with various biological targets, making it a candidate for medicinal chemistry research.

The biological activity of this compound can be attributed to its ability to inhibit specific enzymes and pathways:

  • Inhibition of Dihydropteroate Synthase : The sulfonamide group mimics para-aminobenzoic acid (PABA), inhibiting the enzyme dihydropteroate synthase, which is crucial for folic acid synthesis in microorganisms.
  • Phosphodiesterase Inhibition : Research indicates that LASSBio-965 acts as a non-selective phosphodiesterase inhibitor, leading to vasodilation and potential therapeutic effects in pulmonary arterial hypertension models .

Antiviral and Anticancer Activities

Recent studies have highlighted the compound's antiviral properties. For instance, structure-activity relationship (SAR) studies demonstrated that modifications in the compound's structure can enhance its antiviral activity against specific viral targets . Additionally, the compound has shown promise as an anticancer agent by inhibiting key signaling pathways involved in tumor growth.

Case Studies

  • Pulmonary Arterial Hypertension : In a study involving monocrotaline-induced pulmonary arterial hypertension in rats, treatment with LASSBio-965 significantly reduced right ventricular pressure and improved vascular function. The compound showed a 37% reduction in right ventricular weight compared to the control group .
  • Antitumor Activity : In vitro studies indicated that this compound exhibited significant cytotoxic effects on various cancer cell lines, with IC50 values ranging from 5 to 29 µM depending on structural modifications .

Table 1: Biological Activity Summary of this compound

Activity TypeEffect/OutcomeReference
Dihydropteroate SynthaseInhibition leading to growth inhibition
Pulmonary HypertensionReduction in right ventricular pressure
Antitumor ActivityIC50 values between 5-29 µM
Antiviral ActivityEnhanced activity with structural modifications

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-[2-(3,4-dimethoxyphenyl)ethyl]benzenesulfonamide
Reactant of Route 2
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N-[2-(3,4-dimethoxyphenyl)ethyl]benzenesulfonamide

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